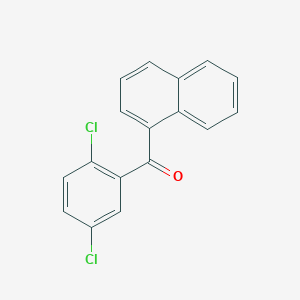

Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-

Description

Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- (CAS: Not explicitly provided in evidence), is a ketone derivative featuring a 2,5-dichlorophenyl group and a 1-naphthalenyl moiety linked via a carbonyl group. This compound is structurally significant in medicinal chemistry due to its role in enzyme inhibition, particularly against serine proteases like Factor XIIa (FXIIa) and thrombin. The 2,5-dichlorophenyl group is critical for binding to the S1 pocket of these enzymes, as demonstrated by crystallographic studies . Its naphthalenyl substituent contributes to hydrophobic interactions, enhancing target affinity and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C17H10Cl2O |

|---|---|

Molecular Weight |

301.2 g/mol |

IUPAC Name |

(2,5-dichlorophenyl)-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C17H10Cl2O/c18-12-8-9-16(19)15(10-12)17(20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |

InChI Key |

NZFAWJMFKBNNHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dichlorobenzoyl chloride with 1-naphthol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: 0-5°C initially, then gradually increased to room temperature.

Solvent: Anhydrous dichloromethane or chloroform.

Reaction Time: Several hours, typically 4-6 hours.

The reaction proceeds as follows:

2,5-dichlorobenzoyl chloride+1-naphtholAlCl3Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-+HCl

Industrial Production Methods

On an industrial scale, the production of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under the influence of halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, hydrocarbons.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- serves as a vital building block in organic synthesis. Its structure facilitates the formation of more complex organic molecules through reactions such as Friedel-Crafts acylation and electrophilic substitution. This compound can be modified to create derivatives with tailored properties for specific applications.

Reactivity Studies

The compound can undergo various chemical reactions including oxidation and reduction. For instance, it can be oxidized to produce carboxylic acids or quinones using agents like potassium permanganate. Similarly, reduction reactions can yield alcohols or hydrocarbons when treated with lithium aluminum hydride or sodium borohydride.

Biological Research Applications

Enzyme Interaction Studies

In biological contexts, Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is investigated for its interactions with biological macromolecules. The compound's distinct chemical properties make it suitable as a probe for studying enzyme activities and binding affinities. This capability is crucial for understanding metabolic pathways and enzyme mechanisms.

Pharmacological Potential

Research indicates that Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- may exhibit anti-inflammatory and anticancer properties. Studies are ongoing to assess its ability to inhibit specific enzymes or pathways associated with disease progression, making it a candidate for drug development in medicinal chemistry.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is utilized in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity are advantageous in producing coatings, adhesives, and electronic materials. The compound's properties make it suitable for applications requiring robust performance under various conditions.

Case Study 1: Herbicidal Activity

A study evaluated a series of aryl-naphthyl methanone derivatives for their herbicidal activity against barnyard grass. Among the synthesized compounds, one derivative demonstrated superior herbicidal efficacy compared to traditional herbicides at lower application rates. This highlights the potential of Methanone derivatives in agricultural applications .

Case Study 2: Pharmacological Research

Research has focused on the pharmacological activities of Methanone derivatives in inhibiting specific biological pathways relevant to cancer treatment. Preliminary results indicate that certain modifications to the methanone structure enhance its inhibitory effects on target enzymes involved in tumor growth .

Mechanism of Action

The mechanism of action of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2,5-Dichlorophenyl vs. 2,4-Dichlorophenyl Derivatives

- Compound 5e (CAS: Not provided; Molecular Formula: C₂₂H₁₇Cl₂N₂O₂): Features a 2,4-dichlorophenyl group in a pyrazoline-based scaffold. Unlike the 2,5-dichloro substitution, the 2,4-dichloro configuration alters steric and electronic interactions, reducing FXIIa inhibition efficacy. Studies indicate that the 2,5-dichloro arrangement is optimal for S1 pocket binding , while 2,4-substituted analogs exhibit diminished activity .

Substituent Type Variations

Dichlorophenyl vs. Dimethoxyphenyl Derivatives

- 1-(2,5-Dimethoxyphenyl)ethanone (CAS: 1201-38-3; Similarity: 0.93): Replacing chlorine atoms with methoxy groups introduces electron-donating effects, destabilizing interactions with the thrombin/FXIIa S1 pocket (electron-deficient). This substitution reduces inhibitory activity by ~90% compared to dichlorophenyl analogs .

Core Structure Modifications

Methanone vs. Pyrazoline Derivatives

- N-(4-hydroxyphenyl)(5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone (CAS: Not provided): Incorporates a pyrazoline ring instead of a naphthalenyl group. The rigid pyrazoline core limits conformational flexibility, reducing FXIIa inhibition (IC₅₀ > 100 μM vs. ~10 μM for triazole-based dichlorophenyl methanones) .

Naphthalenyl vs. Thioxanthenone Derivatives

- 1,7-Dichloro-4-methylthioxanthen-9-one (CAS: Not provided): Replaces the naphthalenyl group with a sulfur-containing thioxanthenone core. The sulfur atom enhances polarizability but reduces hydrophobicity, leading to lower membrane permeability and bioavailability .

Functional Group Additions

Piperazine-Imidazole Derivatives

- (2,5-Dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (CAS: 1323601-95-1): Incorporates a piperazine-imidazole side chain. This modification introduces basic nitrogen atoms, improving water solubility but reducing selectivity due to off-target interactions (e.g., with histamine receptors) .

Data Table: Structural and Functional Comparison

Key Findings

Substituent Position : The 2,5-dichloro configuration is superior to 2,4-dichloro in FXIIa inhibition due to optimal S1 pocket binding .

Substituent Type : Electron-withdrawing groups (e.g., Cl) enhance activity compared to electron-donating groups (e.g., OCH₃) .

Core Modifications : Rigid cores (e.g., pyrazoline) reduce flexibility and activity, while hydrophobic groups (e.g., naphthalenyl) improve target affinity .

Functional Groups : Polar side chains (e.g., piperazine-imidazole) improve solubility but compromise selectivity .

Biological Activity

Methanone, specifically the derivative (2,5-dichlorophenyl)-1-naphthalenyl-, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects based on various studies.

Synthesis and Characterization

The synthesis of methanone derivatives often involves reactions such as Friedel-Crafts acylation and Diels-Alder cycloaddition. For instance, a study synthesized a series of bicyclo[2.2.1]hept-5-ene-2-yl methanones through an aqueous phase fly-ash catalyzed Diels-Alder reaction, yielding over 60% efficiency . Characterization techniques employed include NMR spectroscopy and mass spectrometry, which confirm the structural integrity and purity of the synthesized compounds.

Biological Activities

The biological activities of (2,5-dichlorophenyl)-1-naphthalenyl- methanone can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that methanone derivatives exhibit significant antimicrobial properties. In one study, various methanones were tested against gram-positive and gram-negative bacteria as well as fungal strains. The results showed notable zones of inhibition, indicating effective antibacterial and antifungal activities . The minimum inhibitory concentrations (MICs) for some derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Antioxidant Activity

Antioxidant potential was evaluated using the DPPH radical scavenging method. Compounds derived from methanones displayed varying degrees of antioxidant activity, with some showing promising results in scavenging free radicals . This property is crucial for potential therapeutic applications in oxidative stress-related conditions.

Anticancer Activity

Several studies have highlighted the anticancer properties of methanone derivatives. For example, a compound with a similar structure demonstrated significant cytotoxicity against A549 human lung cancer cells, reducing cell viability dramatically (to about 24.5%) when compared to untreated controls . The structure-activity relationship indicated that specific substitutions on the phenyl ring could enhance anticancer efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth effectively, with inhibition zones measuring up to 30 mm .

Case Study 2: Anticancer Mechanism

In vitro studies on A549 cells revealed that treatment with methanone derivatives led to apoptosis, as evidenced by increased lactate dehydrogenase (LDH) levels and altered cell cycle progression . This suggests that these compounds could be further explored for their potential in cancer therapy.

Data Summary

| Activity Type | Methodology | Results |

|---|---|---|

| Antimicrobial | Zone of inhibition assay | Effective against S. aureus (30 mm) |

| Antioxidant | DPPH radical scavenging | Significant scavenging activity observed |

| Anticancer | A549 cell viability assay | Reduced viability to 24.5% with specific derivatives |

Q & A

Basic: What are the optimized synthetic routes for Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Cyclization and Functionalization: Precursors like amino alcohols or chlorinated aromatic intermediates are cyclized to form the naphthalenyl and dichlorophenyl moieties. For example, Friedel-Crafts acylation or Suzuki coupling may be employed to link the aromatic groups .

- Reaction Optimization: Key parameters include temperature control (e.g., 80–120°C for acylation), solvent selection (e.g., dichloromethane or THF), and catalysts (e.g., AlCl₃ for electrophilic substitution). Evidence from similar compounds suggests yields improve with slow addition of acylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.